![molecular formula C19H17N5OS2 B2450760 N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-80-7](/img/structure/B2450760.png)

N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

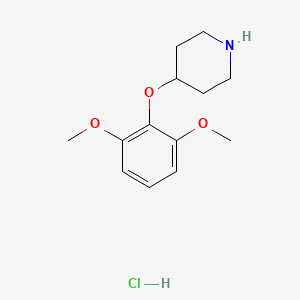

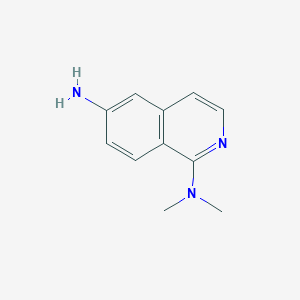

N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the triazole and thiadiazine moieties in its structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interactions with its various biological targets.

Biochemical Analysis

Biochemical Properties

The compound N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is known to interact with a variety of enzymes and receptors, showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Cellular Effects

Based on its pharmacological activities, it can be inferred that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from phenethylamine derivatives and thiophen-2-yl compounds.

Key steps often include cyclization to form the triazole ring and subsequent coupling with pyridazine derivatives.

Reaction conditions may vary but generally involve the use of strong bases or acids as catalysts, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial synthesis may leverage high-throughput techniques and automated synthesizers to optimize yield and purity.

Reaction scalability is essential, often necessitating pilot plant studies to refine the process for large-scale production.

Purification steps such as recrystallization, chromatography, or distillation are critical to obtaining the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Oxidative processes can alter the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions can affect the triazole or pyridazine rings, often requiring mild conditions to avoid compromising the integrity of the overall structure.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the phenethyl and thiophen-2-yl groups.

Common Reagents and Conditions

Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly employed in oxidation, reduction, and substitution reactions respectively.

Conditions are typically optimized to maintain reaction efficiency and minimize side reactions.

Major Products Formed from These Reactions

Oxidation often leads to the formation of sulfoxides or sulfones.

Reduction can produce partially hydrogenated derivatives.

Substitution reactions can yield a variety of modified analogs with different functional groups attached.

Scientific Research Applications: N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a broad spectrum of applications:

Chemistry

Used as an intermediate in the synthesis of more complex molecules.

Valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Used in assays to investigate its effects on cellular processes and receptor interactions.

Medicine

Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Investigated as a lead compound for drug development, particularly targeting specific enzymes or receptors.

Industry

Utilized in the production of specialized chemicals for pharmaceuticals and agrochemicals.

May serve as a building block for advanced materials with specific desired properties.

Mechanism of Action: The compound exerts its effects through multiple pathways, often involving the modulation of enzymatic activities or receptor binding.

Molecular Targets: : It may interact with enzymes such as kinases or proteases, altering their activity.

Pathways Involved: : The compound could influence signal transduction pathways, such as those involving G-protein coupled receptors or ion channels, leading to downstream effects on cellular functions.

Comparison with Similar Compounds: Comparing this compound with structurally related compounds highlights its uniqueness:

Similar Compounds: : Other triazolo[4,3-b]pyridazine derivatives, phenethylamines, and thiophene-containing compounds.

Uniqueness

Structural Distinctiveness: : The integration of phenethyl, thiophene, triazole, and pyridazine moieties within a single molecule.

Biological Activity: : Distinct biological profiles due to the unique combination of functional groups and their interactions within biological systems.

This article provides a thorough examination of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name |

N-(2-phenylethyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS2/c25-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16-21-22-19(24(16)23-18)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIFKZZCPXTHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)

![2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2450679.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)

![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)

![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)